molecular formula C20H16ClN5O B6134416 6-(4-chlorophenyl)-2-[(4,6-dimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one

6-(4-chlorophenyl)-2-[(4,6-dimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one

Cat. No.: B6134416
M. Wt: 377.8 g/mol
InChI Key: XCCBLCGXBUEOSE-UHFFFAOYSA-N
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Description

6-(4-chlorophenyl)-2-[(4,6-dimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of pyrimidinones. This compound is characterized by the presence of a chlorophenyl group, a dimethylquinazolinyl group, and a pyrimidinone core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorophenyl)-2-[(4,6-dimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrimidinone Core: Starting from appropriate pyrimidine precursors, the pyrimidinone core can be synthesized through cyclization reactions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via nucleophilic substitution reactions.

    Attachment of the Dimethylquinazolinyl Group: This step may involve amination reactions where the quinazolinyl group is attached to the pyrimidinone core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the quinazolinyl moiety.

    Reduction: Reduction reactions could potentially target the pyrimidinone core or the chlorophenyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinyl ketones, while substitution could introduce various functional groups to the chlorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, it may be studied for its potential pharmacological properties, such as enzyme inhibition or receptor binding.

Medicine

The compound could be investigated for its therapeutic potential, including anti-cancer, anti-inflammatory, or antimicrobial activities.

Industry

In industry, it might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-2-[(4,6-dimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one would depend on its specific biological target. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    6-(4-chlorophenyl)-2-aminopyrimidin-4(3H)-one: Lacks the quinazolinyl group.

    2-[(4,6-dimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one: Lacks the chlorophenyl group.

    6-(4-chlorophenyl)-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one: Has a single methyl group on the quinazolinyl moiety.

Uniqueness

The uniqueness of 6-(4-chlorophenyl)-2-[(4,6-dimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

4-(4-chlorophenyl)-2-[(4,6-dimethylquinazolin-2-yl)amino]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O/c1-11-3-8-16-15(9-11)12(2)22-19(23-16)26-20-24-17(10-18(27)25-20)13-4-6-14(21)7-5-13/h3-10H,1-2H3,(H2,22,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCCBLCGXBUEOSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=CC(=O)N3)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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